

A Technical Guide to the Spectral Analysis of Oxazol-5-ylmethanamine Hydrochloride

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Compound of Interest

Compound Name: Oxazol-5-ylmethanamine
hydrochloride

Cat. No.: B1388535

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This in-depth technical guide provides a detailed analysis of the expected spectral characteristics of **oxazol-5-ylmethanamine hydrochloride** (C₄H₇ClN₂O). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of spectroscopic analysis with insights into the structural nuances of this heterocyclic compound. While experimental data for this specific molecule is not readily available in public databases, this guide offers a robust, predictive framework based on established knowledge of oxazole derivatives and heterocyclic amines.[1][2][3]

Introduction: The Significance of Oxazol-5-ylmethanamine Hydrochloride

Oxazol-5-ylmethanamine hydrochloride is a heterocyclic compound featuring an oxazole ring, a five-membered aromatic ring containing one oxygen and one nitrogen atom.[2] The presence of the aminomethyl group at the 5-position makes it a valuable building block in medicinal chemistry and materials science.[4] The hydrochloride salt form enhances its stability and solubility in aqueous media, a crucial property for many pharmaceutical applications. Accurate spectral characterization is paramount for verifying the identity, purity, and structure of this compound in any research and development setting.

Molecular Structure:

Caption: Figure 1: Structure of **Oxazol-5-ylmethanamine Hydrochloride**

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.^{[3][5][6]} For **oxazol-5-ylmethanamine hydrochloride**, both ^1H and ^{13}C NMR will provide distinct and informative spectra.

Predicted ^1H NMR Spectrum

The proton NMR spectrum is anticipated to show four distinct signals corresponding to the different chemical environments of the protons in the molecule. The hydrochloride salt form will result in the protonation of the primary amine to an ammonium group ($-\text{NH}_3^+$).

Table 1: Predicted ^1H NMR Chemical Shifts and Splitting Patterns

Signal	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
H-2	8.0 - 8.5	Singlet (s)	1H	Oxazole ring proton	Protons on electron-deficient aromatic rings are significantly deshielded.
H-4	7.0 - 7.5	Singlet (s)	1H	Oxazole ring proton	Less deshielded than H-2 due to the adjacent oxygen atom.
-CH ₂ -	4.0 - 4.5	Singlet (s)	2H	Methylene protons	Deshielded by the adjacent oxazole ring and the ammonium group.
-NH ₃ ⁺	8.5 - 9.5	Broad Singlet (br s)	3H	Ammonium protons	Protons on nitrogen are exchangeable, leading to a broad signal. The chemical shift is concentration and solvent dependent. ^[7]

Expert Insights: The lack of adjacent protons for the oxazole and methylene protons results in singlet signals. The broadness of the -NH_3^+ peak is a classic characteristic due to rapid proton exchange with the solvent and quadrupole broadening from the nitrogen atom.^[7] The addition of a drop of D_2O to the NMR sample would cause the -NH_3^+ signal to disappear due to the exchange of protons for deuterium, a useful technique for confirming the assignment of this peak.^[7]

Predicted ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum is expected to show three signals for the carbon atoms of the oxazole ring and one for the methylene carbon.

Table 2: Predicted ^{13}C NMR Chemical Shifts

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
150 - 155	C-2	Carbon double-bonded to nitrogen in a heterocyclic aromatic system.
140 - 145	C-5	Carbon attached to the aminomethyl group and part of the aromatic ring.
120 - 125	C-4	Carbon adjacent to the oxygen atom in the oxazole ring.
35 - 45	$\text{-CH}_2\text{-}$	Aliphatic carbon deshielded by the oxazole ring and the ammonium group.

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve 5-10 mg of **oxazol-5-ylmethanamine hydrochloride** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 or D_2O). DMSO-d_6 is often preferred for observing exchangeable protons like those in the ammonium group.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 - Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).
 - Integrate the signals to determine the relative proton ratios.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
 - Process the data similarly to the ^1H spectrum.
 - Calibrate the chemical shift scale to the solvent peak (e.g., DMSO- d_6 at 39.52 ppm).

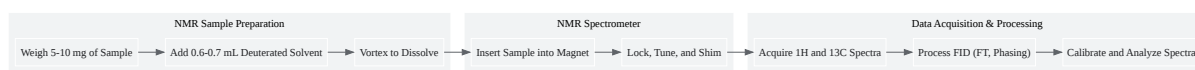


Figure 2: NMR Experimental Workflow

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Caption: Figure 2: NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted IR Absorption Bands

Frequency Range (cm ⁻¹)	Vibration	Functional Group	Rationale
3100 - 3000	C-H stretch	Aromatic C-H (oxazole)	Characteristic stretching frequency for sp ² C-H bonds.
3000 - 2800	N-H stretch	Ammonium (-NH ₃ ⁺)	Broad and strong absorption due to the stretching of the N-H bonds in the ammonium salt.
~1650	C=N stretch	Imine (oxazole)	Stretching vibration of the carbon-nitrogen double bond within the oxazole ring.
~1580	C=C stretch	Aromatic (oxazole)	Stretching vibration of the carbon-carbon double bond within the oxazole ring.
~1100	C-O stretch	Ether (oxazole)	Characteristic stretching of the C-O-C single bond in the oxazole ring.

Expert Insights: The most prominent feature in the IR spectrum will be the broad and strong absorption in the 3000-2800 cm⁻¹ region, which is indicative of the ammonium salt. The exact position and shape of this band can be influenced by hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation. For **oxazol-5-ylmethanamine hydrochloride**, Electrospray Ionization (ESI) would be a suitable technique.

Predicted Mass Spectrum (ESI+):

- Molecular Ion (M+H)⁺: The base peak is expected to be the protonated molecule [C₄H₆N₂O + H]⁺ at m/z 99.05. The hydrochloride is a salt, and in the gas phase under ESI conditions, the free base is typically observed.
- Key Fragmentation Pathways:
 - Loss of NH₃: A fragment at m/z 82.04 could be observed due to the loss of ammonia from the protonated molecular ion.
 - Cleavage of the C-C bond between the ring and the methylene group: This could lead to the formation of an oxazolyl cation at m/z 68.02.

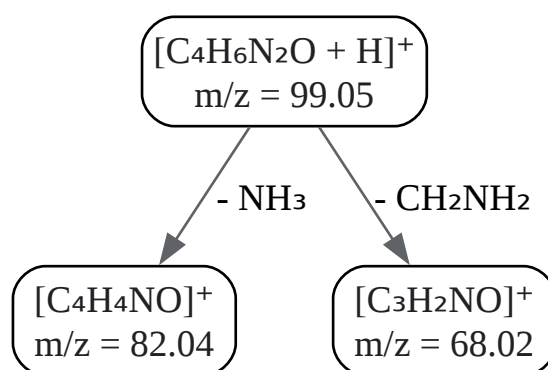


Figure 3: Predicted MS Fragmentation

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Caption: Figure 3: Predicted MS Fragmentation

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of **oxazol-5-ylmethanamine hydrochloride**. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on the fundamental principles of spectroscopy and the known

characteristics of similar oxazole-containing compounds and heterocyclic amines. This information serves as a valuable resource for scientists and researchers in the synthesis, characterization, and application of this important chemical entity, providing a solid foundation for the interpretation of experimentally acquired data.

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